molecular formula C24H32N4 B15026165 1-[2-(piperidin-1-yl)ethyl]-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-amine

1-[2-(piperidin-1-yl)ethyl]-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-amine

Cat. No.: B15026165
M. Wt: 376.5 g/mol
InChI Key: QTXXYQLMDPQXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(PIPERIDIN-1-YL)ETHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that features a piperidine ring, a benzodiazole ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(PIPERIDIN-1-YL)ETHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(PIPERIDIN-1-YL)ETHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

1-[2-(PIPERIDIN-1-YL)ETHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[2-(PIPERIDIN-1-YL)ETHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(PIPERIDIN-1-YL)ETHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H32N4

Molecular Weight

376.5 g/mol

IUPAC Name

1-(2-piperidin-1-ylethyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C24H32N4/c1-19(2)21-12-10-20(11-13-21)18-25-24-26-22-8-4-5-9-23(22)28(24)17-16-27-14-6-3-7-15-27/h4-5,8-13,19H,3,6-7,14-18H2,1-2H3,(H,25,26)

InChI Key

QTXXYQLMDPQXAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.